molecular formula C18H15NO5 B2623050 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 919017-73-5

6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2623050
CAS RN: 919017-73-5
M. Wt: 325.32
InChI Key: PBFAANNYSLWNNO-UHFFFAOYSA-N
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Description

6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, also known as MMCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MMCC belongs to the class of flavonoids, which are natural compounds found in plants that have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth and survival. 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to possess various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and neuroprotective properties. 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types. 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has also been shown to protect neurons from oxidative damage and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. However, one limitation is the lack of clinical data on the safety and efficacy of 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide in humans, which limits its potential therapeutic applications.

Future Directions

Future research on 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide could focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies could investigate the potential therapeutic applications of 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide in various disease models and explore its safety and efficacy in humans. Finally, the development of novel 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide derivatives could lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-methoxyphenylacetic acid with 2-hydroxyacetophenone followed by cyclization and subsequent amidation to yield 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide.

Scientific Research Applications

6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. 6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

6-methoxy-N-(4-methoxyphenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-12-5-3-11(4-6-12)19-18(21)17-10-15(20)14-9-13(23-2)7-8-16(14)24-17/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFAANNYSLWNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

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